4-ETHYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
Overview
Description
4-ETHYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with ethylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve the optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to accommodate larger quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thione group, converting it to a thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ETHYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 4-ETHYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
- 4-ETHYL-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
- 4-ETHYL-3-(2-NITROPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
Comparison:
- Uniqueness: The presence of the hydroxyl group in 4-ETHYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
- Properties: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-ethyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-13-9(11-12-10(13)15)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHFSNPXOZMSHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425199 | |
Record name | AC1O9XWP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23711-27-5 | |
Record name | 4-Ethyl-2,4-dihydro-5-(2-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23711-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1O9XWP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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